molecular formula C15H24O B13858211 14-Hydroxyisocaryophyllene

14-Hydroxyisocaryophyllene

Cat. No.: B13858211
M. Wt: 220.35 g/mol
InChI Key: MGIQTXDHQJGPEZ-BARLUBHISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyisocaryophyllene typically involves the hydroxylation of caryophyllene. One common method is the catalytic oxidation of caryophyllene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selective hydroxylation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve the extraction of caryophyllene from natural sources, followed by chemical modification. The process includes the isolation of caryophyllene from essential oils through distillation or chromatography, followed by hydroxylation using suitable reagents . The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 14-Hydroxyisocaryophyllene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Jones reagent, potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Halides

Mechanism of Action

The mechanism of action of 14-Hydroxyisocaryophyllene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and microbial growth . The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

14-Hydroxyisocaryophyllene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

[(1R,4E,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol

InChI

InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/b12-6+/t13-,14-/m1/s1

InChI Key

MGIQTXDHQJGPEZ-BARLUBHISA-N

Isomeric SMILES

CC1(C[C@H]2[C@H]1CC/C(=C\CCC2=C)/CO)C

Canonical SMILES

CC1(CC2C1CCC(=CCCC2=C)CO)C

Origin of Product

United States

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